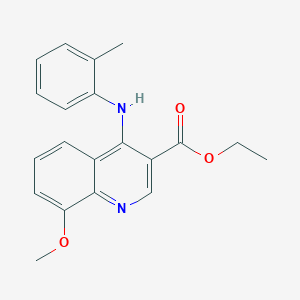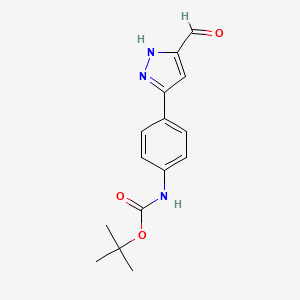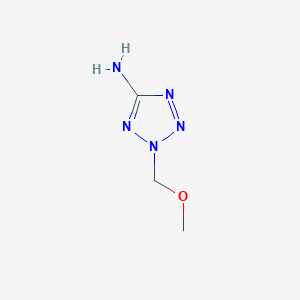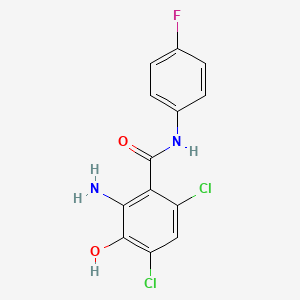
3-(4-Pyridinyl)quinoline
Overview
Description
3-Pyridin-4-yl-quinoline: is a heterocyclic compound that features a quinoline ring fused with a pyridine ring. This compound is part of a broader class of quinoline derivatives, which are known for their diverse applications in medicinal chemistry, organic synthesis, and material science . The unique structure of 3-Pyridin-4-yl-quinoline allows it to interact with various biological targets, making it a compound of interest in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-4-yl-quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde containing a pyridine ring . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the quinoline ring .
Industrial Production Methods: In an industrial setting, the production of 3-Pyridin-4-yl-quinoline can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product . Additionally, the use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridin-4-yl-quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: 3-Pyridin-4-yl-quinoline is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions .
Biology: In biological research, 3-Pyridin-4-yl-quinoline is studied for its potential as an inhibitor of specific enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to inhibit specific molecular pathways is of significant interest in medicinal chemistry .
Industry: In the industrial sector, 3-Pyridin-4-yl-quinoline is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 3-Pyridin-4-yl-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . For example, it may inhibit the activity of kinases, which are enzymes involved in cell signaling pathways . By blocking these pathways, 3-Pyridin-4-yl-quinoline can prevent the proliferation of cancer cells or the replication of viruses .
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H10N2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-pyridin-4-ylquinoline |
InChI |
InChI=1S/C14H10N2/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-10H |
InChI Key |
QYCONSXONLLGHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Sodium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B8338383.png)

![4-[3-Fluoro-5-[[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B8338395.png)

![[4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)-benzyl]-methyl-carbamic acid methyl ester](/img/structure/B8338416.png)



![2,4-Dibromodibenzo[b,d]thiophen-3-amine](/img/structure/B8338437.png)

![1-[3-(Difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B8338453.png)



